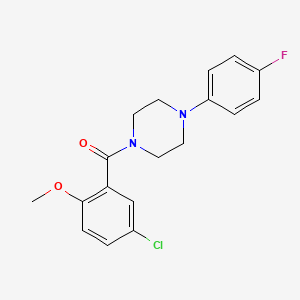

![molecular formula C25H25N3O4S2 B5545622 N-(4-甲苯基)-N-(2-氧代-2-{2-[4-(3-噻吩氧基)亚苄基]肼基}乙基)苯磺酰胺](/img/structure/B5545622.png)

N-(4-甲苯基)-N-(2-氧代-2-{2-[4-(3-噻吩氧基)亚苄基]肼基}乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

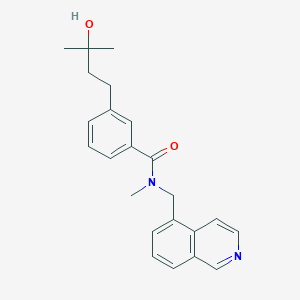

This analysis aims to provide a detailed overview of the chemical compound “N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide,” focusing on its synthesis, molecular structure, chemical reactions, and properties without delving into its applications, drug uses, dosages, or side effects.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or acetophenones, followed by reactions with hydrazinobenzenesulfonamide or similar agents. These processes might include microwave irradiation or conventional heating methods to achieve desired sulfonamide compounds. Such methodologies are pivotal in producing compounds with potential bioactivity, as demonstrated by Gul et al. (2016) and others in their exploration of sulfonamide derivatives with carbonic anhydrase inhibitory effects and potential anti-tumor activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated through techniques like X-ray crystallography, NMR, and HRMS, revealing complex interactions such as hydrogen bonding and π–π interactions. These structural insights are crucial for understanding the compound’s biochemical interactions and potential therapeutic applications, as shown in the work by Alpaslan et al. (2012), who investigated the Schiff base compound’s structure and properties (Alpaslan et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds often exhibit a range of chemical reactions, including oxidative cross-coupling and reactions with acrylate esters, as explored by Miura et al. (1998). These reactions are critical for modifying the compound’s chemical structure to enhance its bioactivity or tailor its physical and chemical properties for specific applications (Miura et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and melting points, are determined by the molecular structure and substituent groups present in the sulfonamide compounds. Techniques like crystallography and spectroscopy provide detailed information on these properties, essential for drug formulation and material science applications.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and inhibition potency against enzymes like carbonic anhydrase, are influenced by their molecular structure. Studies on their inhibitory effects on human carbonic anhydrases I and II, as well as tumor-associated isoforms, highlight their potential as therapeutic agents (Gul et al., 2016; Abdel-Aziz et al., 2018).

科学研究应用

抗菌活性

研究表明,与指定化合物结构相关的衍生物已被合成并评估其抗菌性能。例如,设计有类似磺酰胺骨架的化合物对各种细菌和真菌表现出显着的抗菌活性,展示了它们作为抗菌剂的潜力 (Sarvaiya, Gulati, & Patel, 2019)。

抗炎和镇痛活性

另一项涉及塞来昔布衍生物的研究,它们与该化合物具有共同的磺酰胺部分,突出了它们的潜在抗炎和镇痛作用。发现这些衍生物表现出显着的抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤,表明它们的治疗潜力 (Küçükgüzel 等,2013)。

抗癌活性

合成了一系列磺酰胺衍生物并测试了它们的潜在抗癌特性。某些衍生物对各种癌细胞系表现出有希望的细胞毒活性,表明它们在癌症研究和治疗中的适用性。磺酰胺的结构修饰可能导致具有特定活性谱的有效抗癌剂 (Gul 等,2016)。

碳酸酐酶抑制

基于磺酰胺的化合物因其对碳酸酐酶(对生理功能至关重要的酶)的抑制作用而被广泛研究。这些研究为针对青光眼、水肿和某些神经系统疾病等疾病的治疗剂的开发奠定了基础。该研究突出了磺酰胺在调节酶活性以用于治疗目的方面的多功能性 (Gul 等,2016)。

纺织品中的紫外线防护和抗菌整理

含磺酰胺化合物的创新应用扩展到纺织工业,在纺织工业中,它们用于染色和整理工艺,以赋予织物紫外线防护和抗菌性能。这种多功能方法提高了纺织品价值和实用性,展示了该化合物除了药品之外的多样适用性 (Mohamed, Abdel-Wahab, & Fahmy, 2020)。

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-19-7-11-21(12-8-19)28(34(30,31)24-5-3-2-4-6-24)16-25(29)27-26-15-20-9-13-22(14-10-20)32-23-17-33-18-23/h2-15,23H,16-18H2,1H3,(H,27,29)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDYEYLSUPMMK-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide (non-preferred name) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)